4-(1,3-Dioxolan-2-yl)butan-2-one

Catalog No.
S15166359
CAS No.
61497-52-7
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,3-Dioxolan-2-yl)butan-2-one

CAS Number

61497-52-7

Product Name

4-(1,3-Dioxolan-2-yl)butan-2-one

IUPAC Name

4-(1,3-dioxolan-2-yl)butan-2-one

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-6(8)2-3-7-9-4-5-10-7/h7H,2-5H2,1H3

InChI Key

ICHFRLADEPNDGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1OCCO1

4-(1,3-Dioxolan-2-yl)butan-2-one is an organic compound characterized by its unique dioxolane ring structure and ketone functional group. Its molecular formula is C7_7H12_{12}O3_3, and it possesses a molecular weight of 144.17 g/mol. The compound is primarily recognized for its role as a protecting group in organic synthesis, particularly in reactions involving carbonyl compounds. The stability of the cyclic acetal formed by 4-(1,3-Dioxolan-2-yl)butan-2-one allows for selective transformations while protecting the carbonyl functionality from unwanted reactions.

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or osmium tetroxide, leading to the formation of lactones or other oxidized derivatives.
  • Reduction: Reduction processes can convert the ketone group into alcohols using hydrogen gas with nickel or rhodium catalysts, or through chemical reducing agents like lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents, resulting in substituted dioxolanes.

These reactions underscore the compound's versatility in synthetic organic chemistry.

The biological activity of 4-(1,3-Dioxolan-2-yl)butan-2-one has been explored in various contexts. Its ability to form stable cyclic acetals makes it valuable in the synthesis of bioactive molecules and pharmaceuticals. Additionally, it has been utilized in drug delivery systems and as a prodrug, where its stability can enhance the pharmacokinetic properties of active pharmaceutical ingredients.

Synthetic Routes

4-(1,3-Dioxolan-2-yl)butan-2-one can be synthesized through several methods:

  • Acetalization: The primary method involves the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of Brönsted or Lewis acid catalysts. This reaction typically yields high selectivity under mild conditions.

Industrial Production Methods

In industrial settings, more efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide are often employed to achieve higher yields and selectivity. Continuous flow reactors may also be used to ensure consistent product quality and optimize reaction conditions.

4-(1,3-Dioxolan-2-yl)butan-2-one has a broad range of applications:

  • Organic Synthesis: It serves as a protecting group for carbonyl compounds during multi-step syntheses.
  • Pharmaceutical Development: The compound is utilized in the synthesis of bioactive molecules and drug formulations.
  • Industrial Use: It is applied in the production of polymers and acts as a solvent in various industrial processes.

Interaction studies involving 4-(1,3-Dioxolan-2-yl)butan-2-one focus on its reactivity with other chemical species. For instance, its interactions with nucleophiles can lead to the formation of new derivatives that may exhibit distinct biological activities or enhanced properties for specific applications. Additionally, studies on its oxidation and reduction pathways provide insights into its behavior under different chemical environments .

Several compounds share structural similarities with 4-(1,3-Dioxolan-2-yl)butan-2-one. These include:

Compound NameStructural FeaturesUnique Aspects
1,3-DioxaneSix-membered ringLacks ketone functionality; less versatile in reactions
1,2-DioxolaneIsomer with adjacent oxygen atomsDifferent reactivity due to ring structure
4-(2-Methyl-1,3-dioxolan-2-yl)-1-butanolHydroxyl group presentOffers different functional properties compared to 4-(1,3-Dioxolan-2-yl)butan-2-one

Uniqueness

The uniqueness of 4-(1,3-Dioxolan-2-yl)butan-2-one lies in its specific ring structure and stability as a protecting group in organic synthesis. Its ability to undergo various chemical transformations while maintaining stability sets it apart from other similar compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

144.078644241 g/mol

Monoisotopic Mass

144.078644241 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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